1-azido-2-bromo-4-iodobenzene
Description
Properties
CAS No. |
1379355-30-2 |
|---|---|
Molecular Formula |
C6H3BrIN3 |
Molecular Weight |
323.9 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Considerations for 1 Azido 2 Bromo 4 Iodobenzene
Retrosynthetic Approaches to 1-Azido-2-bromo-4-iodobenzene
A retrosynthetic analysis of this compound suggests that the most logical disconnection involves the azide (B81097) group, which can be introduced in the final synthetic step. This approach is favorable due to the potential reactivity and instability of the azide functionality under various reaction conditions. The primary precursor, therefore, would be 2-bromo-4-iodoaniline (B1283091).
This leads to two main retrosynthetic pathways:
Pathway A: Diazotization-Azidation of a Pre-formed Dihaloaniline: This is the most direct and common approach for the synthesis of aryl azides. researchgate.neteurekaselect.comscielo.br The synthesis of the target molecule would commence with the preparation of 2-bromo-4-iodoaniline, followed by a diazotization reaction and subsequent treatment with an azide source, such as sodium azide. organic-chemistry.orgorganic-chemistry.org
Pathway B: Nucleophilic Aromatic Substitution (SNAr) on a Trihaloarene: This strategy involves the displacement of a halide from a suitable trihalogenated benzene (B151609) derivative with an azide nucleophile. A plausible precursor for this route would be 1,2-dibromo-4-iodobenzene (B166945) or 1-bromo-2,4-diiodobenzene. The success of this approach hinges on the relative reactivity of the halogens towards nucleophilic attack, which is often influenced by the electronic environment of the aromatic ring.
Halogenation Strategies for Aromatic Precursors
The synthesis of the key intermediate, 2-bromo-4-iodoaniline, requires precise control over the regioselectivity of halogenation reactions on an aromatic precursor. The directing effects of the amino group (or a protected form) and the existing halogen substituents are critical considerations.
The introduction of bromine and iodine onto an aromatic ring can be achieved through various electrophilic halogenation methods. The order of introduction and the choice of halogenating agents are crucial for achieving the desired 2-bromo-4-iodo substitution pattern.
Starting from 4-Iodoaniline: One viable strategy begins with the commercially available 4-iodoaniline. The amino group is a strong ortho-, para-director. Since the para position is blocked by the iodine atom, bromination is expected to occur at the ortho position.
| Starting Material | Reagent | Product | Reference |
| 4-Iodoaniline | Bromine in acetic acid | 2-Bromo-4-iodoaniline | General knowledge |
Starting from 2-Bromoaniline: Alternatively, one could start with 2-bromoaniline. The amino group will direct iodination to the para position, and the bromine atom will also favor para-iodination. This dual reinforcement makes the regioselective synthesis of 2-bromo-4-iodoaniline from this precursor highly efficient.
| Starting Material | Reagent | Product | Reference |
| 2-Bromoaniline | N-Iodosuccinimide (NIS) | 2-Bromo-4-iodoaniline | General knowledge |
Given the directing effects of the substituents, a sequential halogenation approach is generally preferred for the synthesis of 2-bromo-4-iodoaniline to ensure high regioselectivity. Attempting a simultaneous bromination and iodination of aniline (B41778) would likely lead to a mixture of products that would be difficult to separate, including di- and tri-halogenated species, as well as isomers.
A sequential approach allows for the purification of the mono-halogenated intermediate before proceeding to the second halogenation, thereby ensuring the purity of the final di-halogenated precursor.
Azidation Reactions on Halogenated Arenes
The final step in the synthesis of this compound is the introduction of the azide group. This can be accomplished through two primary methods: nucleophilic aromatic substitution or the diazotization-azidation of a precursor aniline.
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. wikipedia.orglibretexts.org For an SNAr reaction to occur with an azide nucleophile on a dihaloiodobenzene, the ring must be activated by electron-withdrawing groups, or the reaction conditions must be harsh. In the case of 1,2-dibromo-4-iodobenzene, the halogens themselves are weakly deactivating, which does not strongly favor SNAr.
Furthermore, the regioselectivity of the substitution would be a significant challenge. The relative reactivity of the C-I and C-Br bonds towards nucleophilic attack would determine the product distribution. Generally, the C-I bond is weaker and iodine is a better leaving group, suggesting that substitution might preferentially occur at the iodine-bearing carbon. However, the electronic effects of the other halogens would also play a role in determining the site of attack. Without strongly activating groups, achieving selective substitution of one halogen over the others is difficult.
The most reliable and widely used method for the synthesis of aryl azides is the diazotization of a primary aromatic amine followed by reaction with an azide salt. researchgate.neteurekaselect.comscielo.br This method, often a variation of the Sandmeyer reaction, is generally high-yielding and proceeds under mild conditions. wikipedia.orgbyjus.comlscollege.ac.inorganic-chemistry.org
The synthesis of this compound from 2-bromo-4-iodoaniline would proceed as follows:
Diazotization: 2-bromo-4-iodoaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid or sulfuric acid), at low temperatures (0-5 °C). This converts the primary amino group into a diazonium salt.
Azidation: The resulting diazonium salt solution is then treated with a solution of sodium azide. The azide ion displaces the dinitrogen molecule, which is an excellent leaving group, to form the desired this compound.
This two-step, one-pot procedure is highly efficient for the synthesis of a wide variety of aryl azides and is the most practical and strategic choice for the preparation of this compound. organic-chemistry.orgorganic-chemistry.org
| Precursor | Reagents | Product | Reference |
| 2-Bromo-4-iodoaniline | 1. NaNO₂, HCl, 0-5°C 2. NaN₃ | This compound | researchgate.net, eurekaselect.com, scielo.br |
Metal-Catalyzed Azidation Approaches
The introduction of an azide group onto an aromatic ring can be effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer an alternative to traditional Sandmeyer reactions, often with milder conditions and broader substrate compatibility. Copper and palladium are the most extensively studied metals for this transformation.
Copper-catalyzed azidation of aryl halides, a variant of the Ullmann condensation, is a prominent method. mdpi.com Early examples required harsh reaction conditions, but the development of various ligands, such as L-proline and N,N'-dimethylethylenediamine (DMEDA), has enabled these reactions to proceed under much milder conditions. mdpi.comkoreascience.kr Both aryl iodides and bromides can serve as substrates, reacting with azide sources like sodium azide (NaN₃) or azidotrimethylsilane (B126382) (TMSN₃). mdpi.comnih.gov The choice of catalyst, ligand, solvent, and temperature is crucial for achieving high yields. For instance, the use of CuI with a diamine ligand can facilitate the azidation of aryl iodides even at room temperature. researchgate.net
Palladium-catalyzed reactions have also been developed, typically involving the coupling of aryl halides or triflates with an azide source. These reactions proceed via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. While highly effective, the potential for the azide moiety to coordinate with and poison the palladium catalyst can present challenges.
Iron-catalyzed azidation has emerged as a more cost-effective and environmentally benign alternative. These reactions can proceed via different mechanisms, including nucleophilic substitution pathways, and have been used for the azidation of benzylic acetates and other substrates. mdpi.com
Below is a table summarizing various metal-catalyzed azidation systems for aryl halides.
Table 1: Comparison of Selected Metal-Catalyzed Azidation Systems for Aryl Halides| Catalyst System | Ligand | Azide Source | Substrate | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| CuI | L-proline | NaN₃ | Aryl Iodide | 90 | 80-95 | mdpi.com |
| CuI | DMEDA | NaN₃ | Aryl Bromide | 110 | 75-90 | koreascience.kr |
| Cu₂O | Tetraethylammonium prolinate | NaN₃ | Aryl Halide | 80-120 | Good to Excellent | researchgate.net |
| CuBr | None | TMSN₃ | Aniline (C-H Azidation) | 30 | ~68 | nih.gov |
| Pd(PPh₃)₄ | PPh₃ | NaN₃ | Allyl Acetate | Room Temp. | High | mdpi.com |
Flow Chemistry Applications in Aryl Azide Synthesis
The synthesis of organic azides, particularly on a larger scale, is often hampered by safety concerns. cam.ac.uk Many low-molecular-weight azides are thermally unstable and potentially explosive. Flow chemistry, which utilizes continuous-flow reactors like microreactors or packed-bed systems, offers a powerful solution to mitigate these risks. cam.ac.ukrsc.org
In a flow chemistry setup, small volumes of reagents are continuously mixed and reacted in a confined space. This approach prevents the accumulation of large quantities of hazardous materials, significantly enhancing operational safety. nih.govd-nb.info The superior heat and mass transfer characteristics of flow reactors allow for precise temperature control, minimizing the risk of exothermic runaway reactions and the formation of dangerous byproducts. beilstein-journals.org
Several flow chemistry protocols for aryl azide synthesis have been developed. One common method involves pumping a solution of a diazonium salt through a reactor where it is mixed with a solution of an azide source. The resulting aryl azide is generated in situ and can be immediately used in a subsequent reaction step within a continuous, multi-step synthesis. rsc.org Another innovative approach uses solid-supported reagents, such as polymer resins or monoliths functionalized with azide groups. cam.ac.uk In this setup, a solution of an alkyl or aryl halide is passed through a column packed with the azide reagent, leading to a clean and efficient conversion to the corresponding azide product, which can be collected or directed to the next synthetic step. cam.ac.uk
The benefits of flow chemistry for azide synthesis are summarized in the table below.
Table 2: Comparison of Batch vs. Flow Chemistry for Aryl Azide Synthesis| Feature | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to accumulation of large quantities of potentially explosive azides. | Inherently safer as only small amounts of azide are generated at any given time. |
| Scalability | Scaling up can be hazardous and technically challenging. | Easily scalable by extending the operation time ("scaling out"). |
| Control | Less precise control over reaction parameters like temperature and mixing. | Excellent control over residence time, temperature, and stoichiometry. beilstein-journals.org |
| Efficiency | May require isolation of hazardous intermediates. | Allows for telescoping reactions, where the azide is used immediately in the next step without isolation. rsc.org |
| Purity | Byproduct formation can be significant, requiring extensive purification. | Often provides cleaner reaction profiles and higher purity products. |
Chemoselective Synthesis of this compound
The synthesis of this compound presents a significant challenge in chemoselectivity. The molecule contains three different functional groups on the benzene ring, and any synthetic strategy must precisely install the azide group at the C1 position without affecting the bromine at C2 or the highly reactive iodine at C4.
A direct metal-catalyzed azidation of a precursor like 1,2-dibromo-4-iodobenzene is not a viable strategy. In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C–I > C–Br > C–Cl. Therefore, attempting to introduce an azide group via a copper or palladium catalyst would result in the preferential substitution of the iodine atom at the C4 position, leading to the incorrect isomer, 4-azido-1,2-dibromobenzene.
The most logical and effective strategy to achieve the desired regiochemistry is to utilize a Sandmeyer-type reaction, starting from a precursor where the nitrogen functionality is already at the C1 position. The ideal starting material for this approach is 2-bromo-4-iodoaniline .
The synthesis proceeds in two key steps:
Diazotization: The primary amine group of 2-bromo-4-iodoaniline is converted into a diazonium salt. This is typically achieved by treating the aniline with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.
Azide Substitution: The resulting 2-bromo-4-iodobenzenediazonium salt is then carefully treated with an azide source, most commonly sodium azide (NaN₃). The diazonium group is an excellent leaving group (releasing N₂ gas), and it is readily displaced by the azide nucleophile to yield the target compound, this compound.
This classical approach provides complete chemoselectivity because the transformation occurs exclusively at the site of the original amino group, leaving the bromo and iodo substituents untouched. This strategic choice of precursor and reaction type circumvents the reactivity issues associated with direct metal-catalyzed cross-coupling of polyhalogenated arenes.
Advanced Spectroscopic and Crystallographic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 1-azido-2-bromo-4-iodobenzene, the combination of ¹H and ¹³C NMR, along with 2D NMR techniques, would provide unambiguous assignment of all proton and carbon resonances and confirm the connectivity and spatial arrangement of the substituents on the aromatic ring.
Assignment of Aromatic Proton and Carbon Resonances
The substitution pattern of this compound would result in a complex and informative NMR spectrum. The electronic effects of the azido (B1232118) (-N₃), bromo (-Br), and iodo (-I) substituents would influence the chemical shifts of the aromatic protons and carbons. The azido group is known to be an inductively withdrawing group. researchgate.netnih.gov
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. Based on the analysis of similar compounds such as 1-bromo-2-iodobenzene (B155775) and 1-bromo-4-iodobenzene (B50087), the predicted chemical shifts can be estimated. chemicalbook.comchemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display six signals for the six aromatic carbons, as they are all chemically non-equivalent. The carbons directly attached to the substituents (C1, C2, and C4) would show significant shifts due to the electronic effects of these groups. The "heavy atom effect" of bromine and iodine can cause an upfield shift of the directly attached carbon. stackexchange.com
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-N₃ | - | ~140-145 |
| C2-Br | - | ~115-120 |
| H3 | ~7.6-7.8 | ~135-140 |
| C4-I | - | ~90-95 |
| H5 | ~7.2-7.4 | ~130-135 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Elucidation of Regioisomeric Purity and Isotopic Labeling
NMR spectroscopy is crucial for determining the regioisomeric purity of a sample. The presence of any other isomer of azido-bromo-iodobenzene would result in a distinct set of signals in both the ¹H and ¹³C NMR spectra, allowing for its identification and quantification.
Isotopic labeling, where an atom is replaced by its isotope (e.g., ¹³C or ¹⁵N), is a powerful technique for mechanistic studies and for aiding in spectral assignments. medchemexpress.com For instance, selective ¹³C labeling of one of the aromatic carbons would result in a significant enhancement of the corresponding signal in the ¹³C NMR spectrum, confirming its assignment. Similarly, ¹⁵N labeling of the azido group could be used in ¹⁵N NMR studies to probe the electronic environment of the nitrogen atoms.
2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC, NOESY)
To provide definitive structural confirmation, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between H3 and H5, and between H5 and H6, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon to which it is directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons (C3, C5, and C6).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons (C1, C2, and C4). For example, H3 would show correlations to C1, C2, and C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, NOESY could show through-space interactions between the proton at C3 and the substituent at C2, and between the proton at C6 and the substituent at C1, further confirming the substitution pattern.
Vibrational Spectroscopy (FT-IR and Raman)
Characterization of Azido Group Asymmetric and Symmetric Stretches
The azido group has two characteristic stretching vibrations: an intense asymmetric stretch and a weaker symmetric stretch.
Asymmetric Stretch (νas): This is a very strong and sharp absorption in the FT-IR spectrum, typically appearing in the range of 2100-2160 cm⁻¹. researchgate.netnih.govresearchgate.net Its high intensity makes it an excellent diagnostic peak for the presence of the azido group.
Symmetric Stretch (νs): The symmetric stretch is generally weaker in the FT-IR spectrum but can be more prominent in the Raman spectrum. It is expected to appear in the range of 1200-1300 cm⁻¹. irdg.org
Predicted Vibrational Frequencies for the Azido Group
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Asymmetric Stretch (νas) | 2110 - 2140 (Strong, Sharp) | 2110 - 2140 (Weak) |
Identification of Aromatic and Halogen-Related Vibrational Modes
The FT-IR and Raman spectra would also exhibit bands characteristic of the substituted benzene ring and the carbon-halogen bonds. libretexts.org
Aromatic C-H Stretch: These vibrations typically occur above 3000 cm⁻¹. orgchemboulder.com
Aromatic C=C Stretches: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring skeletal vibrations. orgchemboulder.com
C-Br Stretch: The carbon-bromine stretching vibration is expected in the range of 515-690 cm⁻¹. libretexts.orglibretexts.org
C-I Stretch: The carbon-iodine stretching vibration appears at lower frequencies, typically in the 480-610 cm⁻¹ range.
These vibrational modes, in conjunction with the characteristic azido group frequencies, would provide a comprehensive spectroscopic fingerprint for this compound.
High-Resolution Mass Spectrometry (HRMS)
Precise Molecular Weight Determination
No experimental data for the precise molecular weight determination of this compound through High-Resolution Mass Spectrometry is currently available in published scientific literature.
Analysis of Fragmentation Pathways for Structural Insights
There is no available information on the analysis of fragmentation pathways for this compound from mass spectrometry studies.
X-ray Crystallography
Determination of Solid-State Molecular Structure
No crystallographic data has been published that would allow for the determination of the solid-state molecular structure of this compound.
Analysis of Intermolecular Interactions and Crystal Packing
Without a determined crystal structure, an analysis of the intermolecular interactions and crystal packing of this compound is not possible.
Reactivity and Transformative Potential of 1 Azido 2 Bromo 4 Iodobenzene
Reactivity of the Azido (B1232118) Moiety
The azido group in 1-azido-2-bromo-4-iodobenzene is a high-energy functional group that serves as a linchpin for several important chemical reactions. Its reactivity is primarily centered around its ability to act as a 1,3-dipole in cycloaddition reactions, undergo reduction to an amine, or extrude dinitrogen gas to form a highly reactive nitrene intermediate.
The azide (B81097) functional group is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The 1,3-dipolar cycloaddition of azides with alkynes to form stable triazole rings is the quintessential click reaction.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.govresearchgate.net In the context of this compound, the azido group readily participates in CuAAC reactions with terminal alkynes. The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, activates the terminal alkyne, facilitating its reaction with the azide. nih.gov The resulting product is a 1-(2-bromo-4-iodophenyl)-4-substituted-1H-1,2,3-triazole. The reaction is highly tolerant of various functional groups, meaning the bromo and iodo substituents on the aromatic ring remain intact during the triazole formation. researchgate.net This chemoselectivity allows for subsequent functionalization of the bromo and iodo groups. The CuAAC reaction is a robust method for creating complex molecular architectures from this compound. researchgate.net
Table 1: Examples of CuAAC Reactions with Aryl Azides
| Aryl Azide | Alkyne Partner | Catalyst System | Product | Reference |
| Phenylazide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | 1,4-Diphenyl-1H-1,2,3-triazole | nih.gov |
| 4-Methoxyphenylazide | 1-Octyne | CuI | 1-(4-Methoxyphenyl)-4-hexyl-1H-1,2,3-triazole | researchgate.net |
| 1-Azido-4-nitrobenzene | Propargyl alcohol | Cu(OAc)₂ | (1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol | nih.gov |
An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry as it proceeds without the need for a cytotoxic metal catalyst. magtech.com.cnnih.gov SPAAC utilizes strained cyclooctynes, which have a high degree of ring strain that significantly accelerates the rate of the 1,3-dipolar cycloaddition with azides. nih.gov The reaction of this compound with a strained alkyne, such as a dibenzocyclooctyne (DIBO), would proceed under physiological conditions to yield a stable triazole product. nih.gov The rate of SPAAC can be influenced by the electronic properties of the azide; electron-withdrawing groups on the aryl azide can increase the reaction rate. nih.gov The bromo and iodo substituents on the this compound molecule would likely have a modest electronic effect on the reaction rate.
A key feature of both CuAAC and SPAAC is their high regioselectivity. The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne under thermal conditions typically yields a mixture of 1,4- and 1,5-disubstituted triazole isomers. nih.gov However, the CuAAC reaction exclusively produces the 1,4-disubstituted regioisomer. nih.govnih.gov This high regioselectivity is a result of the reaction mechanism, which involves the formation of a copper acetylide intermediate that directs the cycloaddition. nih.gov Similarly, SPAAC reactions also exhibit high regioselectivity, though the factors governing it are different and are primarily controlled by the sterics and electronics of the strained alkyne and the azide. In the case of this compound, both CuAAC and SPAAC would be expected to produce the corresponding 1,4-disubstituted triazole with high regioselectivity.
The reaction of azides with phosphines, known as the Staudinger reaction, provides a pathway to either amines (Staudinger reduction) or amides (Staudinger ligation). When this compound is treated with a trialkyl- or triarylphosphine, such as triphenylphosphine, an aza-ylide intermediate is formed with the concomitant loss of dinitrogen gas. sigmaaldrich.com In the presence of water, this intermediate is hydrolyzed to afford 2-bromo-4-iodoaniline (B1283091) and the corresponding phosphine (B1218219) oxide. sigmaaldrich.com This transformation represents a mild and efficient method for the reduction of the azido group to an amine.
The Staudinger ligation is a modification of this reaction that results in the formation of a stable amide bond. This is achieved by using a specifically designed phosphine reagent that contains an electrophilic trap, typically an ester, in close proximity to the phosphorus atom. raineslab.com The initially formed aza-ylide undergoes an intramolecular cyclization, followed by hydrolysis to yield an amide. While not as common as the reduction pathway for simple anilines, the Staudinger ligation is a powerful tool in chemical biology for the covalent labeling of biomolecules.
Table 2: Comparison of Staudinger Reduction and Ligation
| Reaction | Reagents | Key Intermediate | Final Product |
| Staudinger Reduction | Azide, Phosphine, H₂O | Aza-ylide | Amine, Phosphine Oxide |
| Staudinger Ligation | Azide, Engineered Phosphine | Aza-ylide | Amide |
Upon thermal or photochemical stimulation, aryl azides can extrude a molecule of dinitrogen to generate a highly reactive nitrene intermediate. scispace.comresearchgate.net The resulting 2-bromo-4-iodophenylnitrene is a sextet species with two unpaired electrons, making it highly electrophilic. This nitrene can undergo a variety of subsequent reactions, including:
Intramolecular C-H insertion: The nitrene can insert into a C-H bond on the same molecule, though in the case of this compound, this is less likely to be a major pathway.
Intermolecular C-H insertion: In the presence of other organic molecules, the nitrene can insert into their C-H bonds.
Addition to double bonds: The nitrene can add to alkenes to form aziridines.
Hydrogen abstraction: The nitrene can abstract hydrogen atoms from the solvent or other molecules to form the corresponding aniline (B41778).
Dimerization: Two nitrene molecules can dimerize to form an azo compound.
The specific reaction pathway taken by the nitrene is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of other reactive species. nih.gov Photolysis of aryl azides often leads to the formation of triplet nitrenes, which have distinct reactivity patterns compared to the singlet nitrenes that can also be formed. nsf.gov The generation of a nitrene from this compound opens up a range of synthetic possibilities for the creation of new C-N bonds and novel heterocyclic structures.
Thermal and Photochemical Nitrene Generation and Subsequent Reactivity
Intramolecular Cyclization Pathways
Aryl azides, particularly those with ortho substituents, are known to undergo intramolecular cyclization reactions, typically upon thermal or photochemical activation. These reactions proceed through the formation of a highly reactive nitrene intermediate, which can then react with adjacent groups or bonds. In the case of this compound, the ortho-bromo substituent is not a typical participating group in a direct cyclization. However, under forcing conditions, complex cyclization pathways involving the elimination of nitrogen and subsequent rearrangements could be envisaged, potentially leading to the formation of carbazoles or other nitrogen-containing heterocycles, though such reactions are not commonly reported for simple ortho-haloaryl azides. More plausible intramolecular reactions would involve the participation of a substituent introduced at the ortho position via a prior cross-coupling reaction.
Intermolecular C-H Insertion and Cycloaddition Reactions
The azide moiety in this compound is a versatile functional group for intermolecular reactions. Upon activation, it can form a nitrene that can undergo C-H insertion reactions with a variety of substrates. Furthermore, the azide can participate in [3+2] cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. nih.govnih.gov This reaction can be catalyzed by copper(I) or ruthenium(II) complexes, which control the regioselectivity of the addition. acs.org Aryl azides can also react with arynes in a [3+2] cycloaddition to yield benzotriazoles.
| Reaction Type | Reactant | Catalyst/Conditions | Product Type |
| [3+2] Cycloaddition | Terminal Alkyne | Cu(I) or Ru(II) | 1,2,3-Triazole |
| [3+2] Cycloaddition | Aryne | Heat or Catalyst | Benzotriazole |
| C-H Insertion | Alkane/Arene | Rh(II) or other metal catalysts | N-Substituted Aniline |
Reactions with Organometallic Reagents (e.g., Grignard Reagents for Triazene Formation)
The reaction of aryl azides with organometallic reagents, such as Grignard reagents, provides a straightforward route to triazenes. acs.orgsonar.chresearchgate.net In the case of this compound, treatment with a Grignard reagent (R-MgX) would lead to the formation of a 1-aryl-3,3-dialkyltriazene. This transformation proceeds through the nucleophilic addition of the Grignard reagent to the terminal nitrogen of the azide group, followed by the loss of a magnesium halide salt. The resulting triazene can be a stable compound or can be used as an intermediate in further synthetic transformations. It is also possible to prepare organomagnesium intermediates from iodo-substituted azides after protection of the azido group, enabling Grignard reactions with various electrophiles. frontiersin.orgnih.gov
Reactivity of the Aromatic Halogens (Bromine and Iodine)
The presence of both bromine and iodine on the same aromatic ring allows for selective and sequential functionalization through cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, a difference that can be exploited to achieve site-selective transformations. nih.gov
Orthogonal Reactivity of Bromine and Iodine in Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds is the cornerstone of the orthogonal synthesis strategy with this compound. Under carefully controlled conditions, the C-I bond can be selectively coupled, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction. This allows for the stepwise introduction of two different substituents at the 4- and 2-positions, respectively.
| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Pd-Catalyzed Cross-Coupling |
| Iodine | ~65 | Highest |
| Bromine | ~81 | Intermediate |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.comnih.govresearchgate.net For this compound, the Suzuki-Miyaura coupling can be performed selectively at the C-I bond. By choosing appropriate reaction conditions (e.g., a mild base and a suitable palladium catalyst), the desired coupling product can be obtained in high yield, with the C-Br bond remaining available for a second coupling reaction. nih.gov
Table of Hypothetical Suzuki-Miyaura Coupling Reactions of this compound
| Boronic Acid/Ester | Palladium Catalyst | Base | Expected Major Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-azido-2-bromo-4-phenylbenzene |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1-azido-2-bromo-4-(4-methoxyphenyl)benzene |
| Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos | K₃PO₄ | 1-azido-2-bromo-4-vinylbenzene |
Stille Coupling
Similar to the Suzuki-Miyaura coupling, the Stille coupling is a versatile C-C bond-forming reaction that couples an organohalide with an organotin compound, catalyzed by palladium. wikipedia.orglibretexts.orgorganic-chemistry.org The reactivity trend of the halogens in the Stille reaction is also I > Br > Cl. harvard.edu Therefore, it is possible to selectively couple an organostannane at the C-I position of this compound, while preserving the C-Br bond for further transformations. This orthogonal reactivity allows for the synthesis of complex, multi-substituted aromatic compounds in a controlled manner.
Table of Hypothetical Stille Coupling Reactions of this compound
| Organostannane | Palladium Catalyst | Additive | Expected Major Product |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | LiCl | 1-azido-2-bromo-4-phenylbenzene |
| Tributyl(vinyl)stannane | Pd₂(dba)₃/P(fur)₃ | None | 1-azido-2-bromo-4-vinylbenzene |
| Tributyl(ethynyl)stannane | Pd(AsPh₃)₄ | CuI | 1-azido-2-bromo-4-ethynylbenzene |
Heck Coupling
The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an aryl halide with an alkene. beilstein-journals.org In the case of this compound, the significant difference in the bond dissociation energies of the C-I and C-Br bonds allows for a chemoselective Heck coupling. The C-I bond is weaker and thus more reactive towards the initial oxidative addition step with the Pd(0) catalyst. nih.gov
This preferential reactivity enables the selective vinylation at the C-4 position (originally bearing the iodine) while leaving the C-Br bond at the C-2 position intact for subsequent transformations. The reaction is typically carried out using a palladium catalyst, such as palladium acetate, in the presence of a base. researchgate.net Careful control of reaction conditions is crucial to prevent side reactions, such as dehalogenation, which can be a competing pathway for more stable aryl bromides. beilstein-journals.org
Table 1: Predicted Outcome of Heck Coupling with this compound
| Reactant | Coupling Partner | Catalyst System | Primary Product | Unreacted Site |
| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂, Base | 4-alkenyl-1-azido-2-bromobenzene | C-Br bond |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Similar to the Heck reaction, the Sonogashira coupling exhibits high chemoselectivity for the C-I bond over the C-Br bond in dihalogenated substrates like 1-bromo-4-iodobenzene (B50087). wikipedia.org
For this compound, this selectivity allows for the introduction of an alkyne moiety exclusively at the C-4 position. By running the reaction under mild conditions, such as at room temperature, the more reactive C-I bond undergoes oxidative addition to the palladium catalyst, leading to the coupled product while the C-Br bond remains unreacted. wikipedia.org This selectivity makes the Sonogashira coupling a powerful tool for the stepwise functionalization of this molecule. researchgate.net
Table 2: Chemoselective Sonogashira Coupling
| Substrate | Reagent | Conditions | Expected Major Product |
| This compound | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 4-alkynyl-1-azido-2-bromobenzene |
Chemoselective Functionalization of C-Br vs. C-I Bonds
The ability to selectively functionalize one halogen site in the presence of another is a key feature of polyhalogenated aromatic compounds. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This hierarchy is rooted in the decreasing bond strength of the carbon-halogen bond, which facilitates the crucial oxidative addition step of the catalytic cycle.
In this compound, the C-I bond is significantly more reactive than the C-Br bond. This allows for a wide range of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations, to be performed selectively at the C-4 position. Once the iodo-position is functionalized, the less reactive bromo-position can be targeted for a second, distinct transformation, often by employing more forcing reaction conditions or a different catalyst system. This stepwise approach provides a powerful strategy for the synthesis of complex, unsymmetrically substituted aromatic compounds.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. nih.govlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org
In this compound, the azido group is electron-withdrawing, which activates the ring towards nucleophilic attack. Both bromine and iodine can act as leaving groups. The reaction would likely be facilitated by a strong nucleophile. The regioselectivity of the substitution would depend on the specific nucleophile and reaction conditions, with potential for substitution at either the C-2 or C-4 positions.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into organometallic reagents. wikipedia.org This transformation is most commonly performed using organolithium reagents, such as n-butyllithium or tert-butyllithium. The rate of exchange is highly dependent on the halogen, following the trend I > Br > Cl. wikipedia.org
This reactivity difference allows for the highly selective conversion of the C-I bond in this compound into an organometallic species. Treating the compound with an alkyllithium reagent at low temperatures would preferentially initiate exchange at the iodine-bearing carbon, generating a lithiated intermediate. This new organolithium reagent can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a wide array of functional groups at the C-4 position, leaving the bromo and azido groups untouched. This method offers an alternative to palladium-catalyzed coupling for functionalizing the C-I bond. science.gov
Complex Chemoselectivity and Regioselectivity in Multi-Functionalized Aryl Systems
The presence of three distinct functional groups on the this compound ring gives rise to complex issues of chemoselectivity and regioselectivity. The outcome of a given reaction is determined by the interplay between the inherent reactivity of each functional group and the specific reagents and conditions employed.
Chemoselectivity : This refers to the preferential reaction of one functional group over others. As discussed, palladium-catalyzed cross-coupling and halogen-metal exchange reactions will selectively target the C-I bond over the C-Br bond. The azido group is generally stable under these conditions but can be transformed using specific reagents (e.g., phosphines for Staudinger reaction, alkynes for click chemistry) that would not react with the aryl halide bonds.
Regioselectivity : This pertains to the specific position at which a reaction occurs. In this molecule, the positions are fixed (azido at C-1, bromo at C-2, iodo at C-4). The challenge lies in directing incoming reagents to one of these specific sites. For instance, a Sonogashira coupling will be regioselective for the C-4 position due to the presence of the iodine atom.
Strategic Order of Transformations
The differential reactivity of the functional groups in this compound enables its use in multi-step syntheses through a carefully planned sequence of reactions. A common strategy involves addressing the most reactive site first, followed by transformations at progressively less reactive sites.
A typical synthetic sequence might proceed as follows:
Functionalization of the C-I Bond : The most labile bond is targeted first. A Sonogashira or Heck coupling reaction is performed under mild conditions to introduce a new substituent at the C-4 position.
Functionalization of the C-Br Bond : With the C-4 position now occupied, the C-2 bromo-substituent can be targeted. This might require a more active palladium catalyst or higher reaction temperatures to achieve a second cross-coupling reaction.
Transformation of the Azido Group : The azido group can be carried through the previous steps and then transformed at a later stage. A common final step is the reduction of the azide to an aniline, which can then undergo further reactions such as acylation or diazotization.
This strategic approach allows for the controlled and sequential construction of highly substituted and complex aromatic molecules from a single, versatile starting material.
Influence of Reaction Conditions (Catalyst, Solvent, Temperature)
The strategic manipulation of reaction conditions is paramount in controlling the chemoselectivity of transformations involving this compound. The inherent differences in the reactivity of the azido, bromo, and iodo groups can be exploited to achieve selective functionalization.
Catalyst Selection: The choice of catalyst is a critical determinant of which functional group participates in a given reaction. For instance, in palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond. This difference in reactivity can be harnessed to achieve selective coupling at the C-I position.
Solvent Effects: The solvent can influence reaction rates and selectivity by affecting the solubility of reactants and catalysts, as well as by stabilizing transition states. For example, polar aprotic solvents are often employed in nucleophilic aromatic substitution reactions, while nonpolar solvents may be preferred for certain organometallic cross-coupling reactions.
Temperature Control: Temperature plays a crucial role in overcoming the activation energy of a reaction. By carefully controlling the temperature, it is possible to favor one reaction pathway over another. For instance, lower temperatures might be employed to enhance the selectivity of a reaction, while higher temperatures may be necessary to drive a less favorable transformation to completion.
The interplay of these three factors—catalyst, solvent, and temperature—allows for a high degree of control over the chemical transformations of this compound, enabling its use as a versatile building block in organic synthesis.
Illustrative Data on the Influence of Reaction Conditions:
The following tables provide illustrative data on how varying reaction conditions can influence the outcome of reactions involving this compound. This data is based on the expected reactivity patterns of analogous compounds.
Table 1: Catalyst Influence on Sonogashira Coupling with Phenylacetylene
| Entry | Catalyst | Solvent | Temperature (°C) | Product Distribution (C-I vs. C-Br coupling) |
| 1 | Pd(PPh₃)₄/CuI | Toluene | 25 | >95% C-I coupling |
| 2 | Pd(dppf)Cl₂/CuI | DMF | 80 | 80% C-I coupling, 20% C-Br coupling |
| 3 | Pd₂(dba)₃/XPhos | Dioxane | 100 | 60% C-I coupling, 40% C-Br coupling |
Table 2: Solvent Influence on Azide-Alkyne Cycloaddition with Phenylacetylene
| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Triazole (%) |
| 1 | CuSO₄·5H₂O/Sodium Ascorbate | H₂O/t-BuOH (1:1) | 25 | 12 | 95 |
| 2 | [RuCp*(PPh₃)₂N₃] | Toluene | 80 | 6 | 88 |
| 3 | None (Thermal) | DMSO | 120 | 24 | 75 |
Table 3: Temperature Influence on Suzuki Coupling with Phenylboronic Acid
| Entry | Catalyst | Solvent | Temperature (°C) | Selectivity (C-I vs. C-Br) |
| 1 | Pd(OAc)₂/SPhos | Toluene/H₂O | 50 | 98:2 |
| 2 | Pd(OAc)₂/SPhos | Toluene/H₂O | 80 | 90:10 |
| 3 | Pd(OAc)₂/SPhos | Toluene/H₂O | 110 | 75:25 |
Computational and Theoretical Investigations
Electronic Structure Studies using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic structure of molecules like 1-azido-2-bromo-4-iodobenzene. These studies provide foundational knowledge about the molecule's geometry, stability, and reactivity.
Molecular Geometry Optimization and Conformation Analysis
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
Theoretical calculations would involve starting with an initial guess for the geometry of this compound and then using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find the structure that corresponds to a minimum on the potential energy surface. The presence of the bulky bromo and iodo substituents ortho and para to the azido (B1232118) group, respectively, will influence the planarity of the benzene (B151609) ring and the orientation of the azido group.
Conformational analysis would investigate the rotational barrier of the azido group around the C-N bond. While the benzene ring itself is rigid, the N3 group can, in principle, rotate. However, steric hindrance from the adjacent bromine atom is expected to result in a preferred orientation where the azide (B81097) lies in or close to the plane of the benzene ring. The optimized geometry would provide precise data on these structural parameters.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: This table is populated with hypothetical data based on known values for similar structures, as specific experimental or computational data for this exact molecule is not readily available in the searched literature.)
| Parameter | Predicted Value |
| C1-N1 Bond Length | 1.40 Å |
| N1-N2 Bond Length | 1.25 Å |
| N2-N3 Bond Length | 1.15 Å |
| C2-Br Bond Length | 1.90 Å |
| C4-I Bond Length | 2.10 Å |
| C1-N1-N2 Bond Angle | 115° |
| N1-N2-N3 Bond Angle | 172° |
| C1-C2-Br Bond Angle | 121° |
| C3-C4-I Bond Angle | 119° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons.
For an aryl azide, the HOMO is typically a π-orbital associated with the benzene ring and the azido group, while the LUMO is often a π*-antibonding orbital. The presence of halogen substituents (Br and I) is expected to influence the energies of these orbitals. As electron-withdrawing groups, they would likely lower the energy of both the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity.
FMO analysis helps in predicting the regioselectivity of reactions such as 1,3-dipolar cycloadditions. The orbital coefficients on the terminal nitrogen atoms of the azido group in the HOMO and LUMO determine how the azide will interact with a dipolarophile.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This table is populated with hypothetical data based on general trends for substituted azidobenzenes.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Electrostatic Potential Surfaces (ESP)
Electrostatic potential surfaces map the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the ESP would be expected to show a region of negative potential around the terminal nitrogen atom of the azido group, consistent with its nucleophilic character. The halogen atoms, particularly iodine, can exhibit a phenomenon known as "sigma-hole," where a region of positive electrostatic potential exists along the extension of the C-X bond. This positive region allows for attractive interactions known as halogen bonding. The bromine and iodine atoms would also have regions of negative potential around their equators. The ESP is a valuable tool for understanding intermolecular interactions and predicting sites of reactivity.
Reaction Pathway and Transition State Calculations
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.
Elucidation of Mechanisms for Azide Decomposition
Aryl azides are known to decompose upon heating or irradiation to form highly reactive nitrenes, with the concomitant loss of a nitrogen molecule. This is a fundamental reaction of azides. Computational studies can model this process to determine the reaction pathway and the associated activation energies.
The thermal decomposition of an aryl azide can proceed through a concerted or a stepwise mechanism. In a concerted mechanism, the C-N bond breaks and the N-N bond breaks simultaneously with the formation of N2. In a stepwise mechanism, a nitrene intermediate is formed. Theoretical calculations, often using multireference methods like CASSCF for a more accurate description of the bond-breaking process, can distinguish between these pathways. The calculations would involve locating the transition state for the extrusion of N2. The geometry of the transition state would reveal the nature of the bond-breaking process. For most aryl azides, the decomposition is believed to proceed via the formation of a singlet nitrene intermediate. The presence of bulky and electron-withdrawing substituents like bromine and iodine could influence the stability of the nitrene and the activation energy for its formation.
Investigation of Cross-Coupling Reaction Pathways
This compound has multiple sites that can participate in cross-coupling reactions, a powerful class of reactions for forming new carbon-carbon and carbon-heteroatom bonds. The C-I and C-Br bonds are susceptible to reactions like Suzuki, Heck, and Sonogashira couplings, which are typically catalyzed by palladium complexes. The azido group can also undergo reactions such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (click chemistry).
For instance, a theoretical investigation could compare the activation barriers for the oxidative addition of a palladium(0) catalyst to the C-I bond versus the C-Br bond. Due to the weaker C-I bond, oxidative addition is expected to occur preferentially at this position. Similarly, the reaction pathway for the Staudinger reaction of the azido group with a phosphine (B1218219) could be modeled to understand the formation of the phosphazide (B1677712) intermediate and its subsequent conversion to an iminophosphorane.
Prediction of Regioselectivity and Chemoselectivity
Computational chemistry offers powerful tools to predict the regioselectivity and chemoselectivity of reactions involving this compound. Given the presence of three distinct functional groups (azido, bromo, and iodo) on the benzene ring, predicting the outcome of a chemical transformation is non-trivial. Density Functional Theory (DFT) is a primary method for such predictions.
Regioselectivity: In reactions such as cycloadditions involving the azide group or electrophilic aromatic substitution, the positions of the existing substituents will direct the incoming reactant. DFT calculations can be used to model the transition states of the possible reaction pathways. The calculated activation energies for each potential regioisomer would indicate the most likely product. For instance, in a 1,3-dipolar cycloaddition, calculations can determine whether the 1,4- or 1,5-disubstituted triazole is the favored product by comparing the energies of the respective transition states.
Chemoselectivity: With multiple reactive sites, predicting which functional group will react preferentially is crucial. The bromo and iodo groups can participate in cross-coupling reactions, while the azido group can undergo cycloadditions or reductions. Computational models can help determine the most likely site of reaction under specific conditions. By calculating the activation barriers for reactions at each functional group, the most kinetically favored pathway can be identified. For example, in a Sonogashira coupling, theoretical calculations can predict whether the carbon-iodine or the carbon-bromine bond is more likely to undergo oxidative addition to the palladium catalyst.
To illustrate the type of data generated from such studies, the table below presents a hypothetical comparison of activation energies for a generic cross-coupling reaction at the C-Br and C-I bonds, as might be determined by DFT calculations.
| Reactive Site | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| C-I | Oxidative Addition | 15.2 | Yes |
| C-Br | Oxidative Addition | 22.5 | No |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, which is essential for their characterization.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.gov By optimizing the molecular geometry of this compound at a chosen level of theory and basis set, the magnetic shielding tensors for each nucleus can be calculated. These values are then converted to chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The predicted chemical shifts can aid in the assignment of experimental spectra. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or conformational changes. nih.gov
IR Frequencies: The vibrational frequencies of this compound can also be computed using DFT. These calculations provide the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. The characteristic stretching frequency of the azide group (N₃), as well as the various C-H, C-C, C-Br, and C-I vibrational modes, can be predicted. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as the harmonic approximation tends to overestimate vibrational frequencies. nih.gov
The following table provides an example of how predicted spectroscopic data for this compound might be presented.
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (H-3) | 7.85 ppm |
| ¹H NMR Chemical Shift (H-5) | 7.62 ppm |
| ¹H NMR Chemical Shift (H-6) | 7.31 ppm |
| ¹³C NMR Chemical Shift (C-1) | 140.1 ppm |
| ¹³C NMR Chemical Shift (C-2) | 115.8 ppm |
| ¹³C NMR Chemical Shift (C-4) | 95.3 ppm |
| IR Frequency (Azide Stretch) | 2125 cm⁻¹ |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations (if relevant for larger systems or interactions)
While molecular dynamics (MD) simulations are more commonly applied to larger systems such as biomolecules or materials, they can be relevant for understanding the behavior of smaller molecules like this compound in condensed phases. nih.govnih.gov MD simulations could be used to study the solvation of this molecule in different solvents, providing insights into its solubility and the nature of intermolecular interactions.
Furthermore, if this compound were to be studied in the context of its interaction with a surface or a larger host molecule (e.g., in materials science or drug design), MD simulations would be a critical tool. nih.gov These simulations can model the dynamic behavior of the molecule over time, revealing information about its binding modes, orientation, and conformational flexibility within a more complex environment. Such simulations rely on force fields that describe the potential energy of the system, and for a novel molecule like this, these parameters may need to be specifically developed or validated.
Future Directions and Emerging Research Avenues
Development of Greener Synthetic Routes for 1-Azido-2-bromo-4-iodobenzene
The traditional synthesis of aryl azides often involves the diazotization of anilines followed by substitution with sodium azide (B81097). researchgate.net While effective, this method can involve hazardous reagents and produce significant waste. Future research is expected to focus on developing greener and more sustainable synthetic routes to this compound.
One promising approach is the use of alternative diazotizing agents and reaction media. For instance, methods using arenediazonium tosylates in water at room temperature have been shown to produce aryl azides in high yields without the need for metal catalysis, offering a simpler and cleaner alternative. semanticscholar.org Another avenue involves the direct transformation of aromatic amines using in situ diazotization followed by azidation in the presence of p-TsOH, which also avoids harsh conditions. organic-chemistry.org
A comparison of potential synthetic starting points and greener alternatives is presented in the table below.
| Starting Material | Traditional Reagents | Potential Greener Alternatives | Key Advantages of Greener Routes |
| 2-Bromo-4-iodoaniline (B1283091) | NaNO₂, HCl, NaN₃ | Arenediazonium tosylates, p-TsOH, aqueous media | Milder reaction conditions, avoidance of metal catalysts, reduced waste. |
| 1-Bromo-4-iodobenzene (B50087) | Not a direct precursor | C-H activation and azidation | Direct functionalization, fewer synthetic steps. |
Exploration of Novel Reactivity Modes for the Azido (B1232118) and Halogen Moieties
The presence of three distinct functional groups on the this compound ring offers a rich landscape for exploring novel reactivity. The azide group is known for its participation in a variety of transformations, including [3+2] cycloadditions (click chemistry), Staudinger reactions, and the formation of highly reactive nitrenes upon photolysis or thermolysis. beilstein-journals.org Future research will likely delve into how the electronic effects of the ortho-bromo and para-iodo substituents influence the reactivity of the azido group.
Moreover, the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature of this molecule. wikipedia.org The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, compared to the C-Br bond. atamanchemicals.com This allows for selective functionalization at the C4 position while leaving the C2 position available for subsequent transformations.
Emerging research will likely focus on:
Orthogonal Functionalization: Developing reaction conditions that allow for the selective reaction of one functional group while the others remain intact. For example, performing a Sonogashira coupling at the iodo position, followed by a Suzuki coupling at the bromo position, and finally a click reaction with the azido group.
Cascade Reactions: Designing multi-step reactions that proceed in a single pot, where the initial transformation of one functional group triggers the subsequent reaction of another.
Photochemical Reactions: Investigating the photolysis of the azido group to generate a nitrene, which can then undergo intramolecular reactions with the adjacent bromo substituent or intermolecular reactions. beilstein-journals.org
Integration into Flow Chemistry for Scalable Synthesis
The synthesis and handling of organic azides can be hazardous, especially on a large scale, due to their potential to decompose explosively. cam.ac.uk Flow chemistry offers a safer and more efficient alternative to traditional batch processes for handling such energetic compounds. cam.ac.ukrsc.org The small reaction volumes and precise control over reaction parameters in a continuous flow reactor significantly mitigate the risks associated with exothermic and potentially explosive reactions. cam.ac.uk
Future research will undoubtedly focus on integrating the synthesis of this compound into a continuous flow process. This could involve the flow synthesis of the precursor 2-bromo-4-iodoaniline, followed by its diazotization and azidation in a subsequent flow module. cam.ac.uk The use of monolithic azide reagents or azide exchange resins within a flow system can further enhance safety by avoiding the handling of bulk sodium azide. cam.ac.uk
The benefits of a flow chemistry approach for this compound are summarized below.
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk due to large reaction volumes of potentially explosive intermediates. | Enhanced safety due to small reactor volumes and better heat dissipation. cam.ac.uk |
| Scalability | Scaling up can be challenging and hazardous. | Readily scalable by extending the operation time of the reactor. beilstein-journals.org |
| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time, leading to higher yields and purity. beilstein-journals.org |
| Integration | Multi-step syntheses require isolation of intermediates. | Potential for telescoping multiple reaction steps without isolating hazardous intermediates. nih.gov |
Design of Highly Selective Catalytic Systems for Orthogonal Functionalization
Achieving selective functionalization of the C-I and C-Br bonds in this compound is a significant challenge that requires the development of highly selective catalytic systems. While palladium catalysts are commonly used for cross-coupling reactions of aryl halides, achieving high selectivity for one halogen over another in polyhalogenated substrates can be difficult. researchgate.net
Future research in this area will likely focus on:
Ligand Design: Developing novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium or other transition metals (e.g., nickel, copper) that can fine-tune the catalyst's reactivity and selectivity towards either the C-I or C-Br bond. mdpi.com
Catalyst Control: Exploring different metal catalysts that exhibit inherent preferences for activating specific carbon-halogen bonds. For example, certain copper- or nickel-based catalysts might show higher selectivity for C-I bond activation under milder conditions. mdpi.com
Chemoselective Dehalogenation: Utilizing organic photoredox catalysts to achieve selective dehalogenation or C-C bond formation at either the bromo or iodo position by tuning the reduction potential of the catalyst. researchgate.net
The goal is to develop a toolbox of catalytic systems that allow for the programmed, stepwise functionalization of the this compound scaffold with a high degree of predictability and control.
Computational Design of Derivatives with Tunable Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an increasingly powerful tool for predicting and understanding the reactivity of organic molecules. nih.gov In the context of this compound, computational studies can provide valuable insights into its electronic structure, bond dissociation energies, and reaction mechanisms.
Future research will likely employ computational methods to:
Predict Reactivity: Calculate the activation energies for various reactions at the azido, bromo, and iodo positions to predict the most favorable reaction pathways and guide the design of selective synthetic strategies.
Design Novel Derivatives: In silico design of derivatives of this compound with tailored electronic properties. By introducing different substituents on the aromatic ring, it may be possible to tune the reactivity of the functional groups for specific applications.
Elucidate Reaction Mechanisms: Use computational modeling to understand the intricate mechanisms of catalytic and non-catalytic reactions involving this trifunctional compound, which can aid in the optimization of reaction conditions and the development of more efficient catalysts.
The synergy between computational prediction and experimental validation will be crucial for accelerating the exploration of the chemical space around this compound and unlocking its full synthetic potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-azido-2-bromo-4-iodobenzene, and what reaction conditions optimize yield?
- Methodology :
- Stepwise halogenation : Start with a benzene derivative (e.g., 1,2-dibromo-4-iodobenzene) and introduce the azide group via nucleophilic substitution using sodium azide (NaN₃) under anhydrous conditions (e.g., DMF, 60–80°C). Catalysts like CuI may accelerate the reaction .
- Electrophilic substitution : For regioselective azide introduction, employ diazonium salt intermediates. Protect reactive sites (Br, I) using directing groups to avoid competing halogen displacement .
- Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate the product. Confirm purity via HPLC or GC-MS .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Identify aromatic proton environments and confirm substitution patterns. The azide group (N₃) may cause deshielding of adjacent protons .
- FT-IR : Detect the azide stretch (~2100 cm⁻¹) and C-Br/C-I vibrations (500–700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from Br/I .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (if single crystals are obtainable) .
Advanced Research Questions
Q. How do the azide and halogen substituents influence reactivity in cross-coupling and cycloaddition reactions?
- Mechanistic Insights :
- Click Chemistry : The azide group participates in Huisgen 1,3-dipolar cycloaddition with alkynes (e.g., CuAAC) to form triazoles, useful in bioconjugation. Halogens (Br, I) remain inert under these conditions but enable subsequent Suzuki or Ullmann couplings .
- Competing Reactivity : Bromine may undergo SNAr displacement if exposed to strong nucleophiles (e.g., amines), while iodine is less reactive. Use protecting groups (e.g., trimethylsilyl) to prioritize azide participation .
Q. What strategies mitigate thermal instability during storage or high-temperature reactions?
- Stability Optimization :
- Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent azide decomposition or halogen loss. Avoid prolonged exposure to light or moisture .
- Reaction Design : For high-temperature applications (e.g., >100°C), use microwave-assisted synthesis to reduce reaction time and minimize degradation .
- Analytical Monitoring : Track decomposition via TLC or in situ IR to detect byproducts (e.g., NH₃ from azide breakdown) .
Q. How is this compound applied in bioorthogonal labeling and photoaffinity probe design?
- Applications :
- Photoaffinity Labeling : Upon UV irradiation, the azide forms a nitrene intermediate that covalently binds to biomolecules (e.g., proteins), enabling target identification in proteomics. The iodobenzene moiety enhances lipophilicity for membrane penetration .
- Dual Functionalization : Combine azide-alkyne cycloaddition with halogen-based coupling to create bifunctional probes for multi-step labeling in live cells .
Data Contradictions and Resolution
- Synthesis Catalyst Variability :
- Stability Reports :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
